
3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H23ClN4O3 and its molecular weight is 390.87. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Stabilities and Anti-Cancer Properties
- A study by Karayel (2021) investigated the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of various benzimidazole derivatives, including those with 1,2,4-triazole structures, similar to the compound . The compounds showed potential anti-cancer activity due to specific intermolecular hydrogen bonding in their structures, suggesting their relevance in cancer treatment research (Karayel, 2021).
Lipase and α-Glucosidase Inhibition
- Research by Bekircan, Ülker, and Menteşe (2015) involved the synthesis of heterocyclic compounds derived from similar 1,2,4-triazole structures. They demonstrated significant lipase and α-glucosidase inhibitory activities, indicating potential applications in treating conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Crystal Structure and Biological Importance
- A study by Thimmegowda et al. (2009) on a compound with a closely related structure emphasized its biological importance, particularly in relation to anti-HIV drugs. The crystal structure analysis provided insights into its potential for structural characterization and molecular modeling in biological studies (Thimmegowda et al., 2009).
Antimicrobial Activities
- Another study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including structures similar to the compound , and screened them for antimicrobial activities. Some compounds exhibited good or moderate activities against test microorganisms, highlighting their potential in antimicrobial research (Bektaş et al., 2007).
Anti-Inflammatory and Anti-Nociceptive Agents
- Research by Upmanyu, Gupta, Shah, and Mishra (2011) involved synthesizing a series of substituted 1,2,4-triazoles to explore their anti-inflammatory and anti-nociceptive activities. Some compounds showed significant activity, indicating their potential use in pain and inflammation management (Upmanyu et al., 2011).
Synthesis and Characterization for Biological Studies
- A 2017 study by Uma et al. synthesized and characterized derivatives of 1,2,4-triazoles, revealing their biological importance. The study emphasized the relevance of these compounds in antimicrobial and antitubercular applications (Uma et al., 2017).
特性
IUPAC Name |
5-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c1-22-19(26)24(14-4-5-14)17(21-22)12-7-9-23(10-8-12)18(25)15-11-13(20)3-6-16(15)27-2/h3,6,11-12,14H,4-5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRFRLYBCLKRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2465861.png)
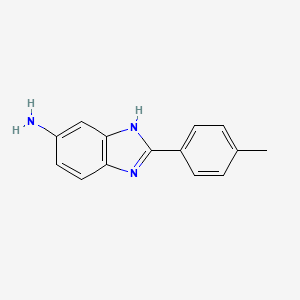
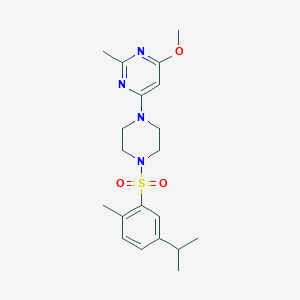
![2-(3-{4-[(1H-indazol-5-yl)imino]-1,4-dihydropyrimidin-2-yl}phenoxy)-N-(propan-2-yl)acetamide](/img/structure/B2465864.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-methylphenyl)acetamide](/img/structure/B2465865.png)
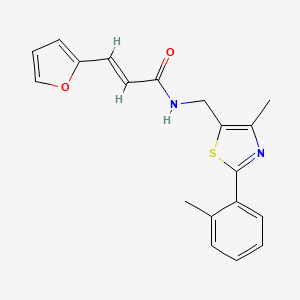
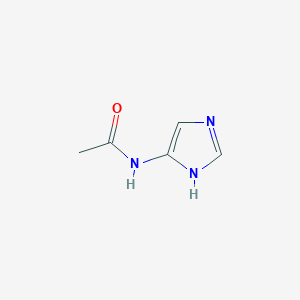

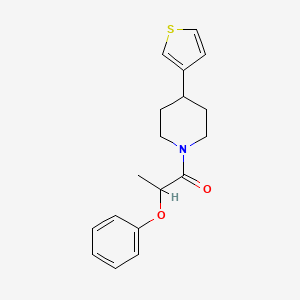
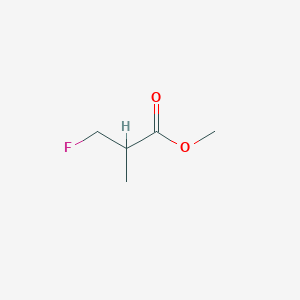
![2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2465876.png)
![3-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2465878.png)

![(Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2465883.png)